2-[(3-Sulfopropyl)amino]heptanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
918824-96-1 |
|---|---|
Molecular Formula |
C10H21NO5S |
Molecular Weight |
267.34 g/mol |
IUPAC Name |
2-(3-sulfopropylamino)heptanoic acid |
InChI |
InChI=1S/C10H21NO5S/c1-2-3-4-6-9(10(12)13)11-7-5-8-17(14,15)16/h9,11H,2-8H2,1H3,(H,12,13)(H,14,15,16) |
InChI Key |
FOETYIMMJIAKSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)O)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Sulfopropyl Amino Heptanoic Acid
Enantioselective Synthetic Approaches to N-Alkylated α-Amino Acids
Maintaining the stereochemical integrity of the α-carbon is paramount in the synthesis of amino acid derivatives. Enantioselective methods are designed to create or preserve a specific stereoisomer, which is crucial for biological applications. One powerful strategy involves the diastereoselective alkylation of chiral glycine (B1666218) enolate synthons. This method uses a chiral auxiliary to direct the approach of an electrophile, leading to high diastereoselectivity which can then be translated into high enantiomeric excess upon removal of the auxiliary. documentsdelivered.com
Another advanced approach is the transition-metal-catalyzed N–H insertion reaction. For instance, a cooperative catalysis system using an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid can facilitate the highly enantioselective insertion of a carbene into the N–H bond of a carbamate. rsc.orgrsc.org This method allows for the construction of the C-N bond with excellent control over the stereocenter, achieving high yields and enantioselectivities (up to 98% ee). rsc.orgnih.gov While often applied to the synthesis of α-alkenyl α-amino acids, the principles can be adapted for other substitution patterns. rsc.org
These methodologies are critical for preparing non-natural amino acids and their derivatives, providing access to compounds with specific stereochemistry that would be difficult to obtain through classical resolution techniques. researchgate.net
Biocatalytic Pathways for the Preparation of N-Alkylated Amino Acids
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, often avoiding hazardous reagents and complex purification procedures. manchester.ac.ukbohrium.com Several classes of enzymes have been identified and engineered for the synthesis of chiral N-alkylated-α-amino acids. manchester.ac.uk
Key enzymatic approaches include:
Reductive Amination: Oxidoreductases such as reductive aminases (RedAm), opine dehydrogenases (OpDHs), and N-methylamino acid dehydrogenases (NMAADHs) can catalyze the reductive amination of α-keto acids with amines. acs.org This pathway creates the chiral center and the C-N bond in a single, highly enantioselective step.
Conjugate Addition: Carbon-nitrogen lyases, including aspartate ammonia (B1221849) lyases and the ethylenediamine-N,N′-disuccinic acid (EDDS) lyase, can catalyze the conjugate addition of amines to α,β-unsaturated acids. acs.org This approach is particularly useful for synthesizing N-aryl-functionalized amino acids and can be extended to various nucleophilic amines. acs.org
Dynamic Kinetic Resolution (DKR): Lipases can be used in the DKR of N-alkyl amino esters. acs.org This process combines the enzymatic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. A recent study demonstrated the DKR of PEGylated N-alkyl amino esters in aqueous media, yielding a broad range of enantiomerically enriched N-alkyl unnatural amino acids with up to 98% yield and 99% ee. acs.org
The table below summarizes some enzyme classes and their applications in N-alkylated amino acid synthesis.
| Enzyme Class | Reaction Type | Substrate Example | Key Advantage |
| Reductive Aminases (RedAm) | Reductive Amination | α-keto acid + amine | High enantioselectivity |
| Opine Dehydrogenases (OpDHs) | Reductive Amination | α-keto acid + amine | Creates chiral center |
| EDDS Lyase | Conjugate Addition | Fumarate + arylamine | Broad substrate scope |
| Lipases | Dynamic Kinetic Resolution | Racemic N-alkyl amino esters | High yield and ee (>99%) |
Catalytic Strategies for Direct N-Alkylation of Amino Acids
Direct N-alkylation of unprotected amino acids represents a significant advance in sustainable chemistry, as it minimizes the need for protection-deprotection sequences. A leading strategy in this area is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which typically employs transition metal catalysts. nih.govresearchgate.net This approach allows for the direct coupling of amino acids with alcohols, producing water as the sole byproduct, thus maximizing atom economy. nih.govrug.nlnih.gov
Ruthenium and iridium complexes are particularly effective catalysts for this transformation. nih.govrug.nl The reaction can be applied to a wide variety of α-amino acids and alcohols, allowing for the synthesis of products with tunable properties, such as hydrophobicity, with excellent retention of optical purity. nih.gov For example, a robust ruthenium-catalyzed method has been developed for the direct N-alkylation of α-amino acid esters and amides with alcohols, proceeding in a base-free manner with excellent stereochemical integrity. rug.nlnih.gov
The alcohol-mediated N-alkylation of amines via the borrowing hydrogen mechanism involves a catalytic cycle with several key steps. nih.govacs.org
Alcohol Dehydrogenation: The metal catalyst reversibly oxidizes the alcohol substrate to the corresponding aldehyde or ketone, temporarily "borrowing" two hydrogen atoms to form a metal-hydride species.
Imine Formation: The in-situ generated aldehyde reacts with the amino group of the amino acid to form a Schiff base (imine) intermediate, releasing a molecule of water.
Imine Hydrogenation: The metal-hydride species then reduces the imine, "returning" the borrowed hydrogen atoms to form the N-alkylated product and regenerating the active catalyst.
This catalytic cycle avoids the use of external oxidants and reductants, making it a highly efficient and environmentally benign process. nih.gov The mechanism can be facilitated by bifunctional catalysts that contain both a metal center and a ligand capable of participating in proton transfer steps. acs.org
Schiff Base and Reductive Amination Routes for N-Substitution
Reductive amination via a Schiff base intermediate is a classical and highly versatile method for N-alkylation. rsc.orgmonash.edu This two-step, one-pot process involves the condensation of an amine with an aldehyde or ketone to form an imine, which is subsequently reduced to the corresponding amine.
In the context of synthesizing 2-[(3-Sulfopropyl)amino]heptanoic acid, this would involve reacting 2-aminoheptanoic acid with an appropriate aldehyde, such as 3-oxopropane-1-sulfonic acid, in a suitable solvent. The resulting Schiff base is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This approach is widely used due to its operational simplicity and the commercial availability of a vast array of aldehydes and reducing agents. rsc.orgresearchgate.net This method has been successfully applied to various natural α-amino acids to prepare N-substituted derivatives for applications such as the synthesis of polypeptoids. rsc.orgrsc.org
Protective Group Strategies in Amino Sulfonic Acid Synthesis
The synthesis of a multifunctional molecule like this compound requires a careful strategy involving protective groups to mask reactive sites and prevent unwanted side reactions. iris-biotech.deresearchgate.net The key principle is orthogonality, where each protecting group can be removed under specific conditions without affecting the others. researchgate.net
α-Amino Group Protection: The nucleophilicity of the amino group must often be suppressed. Common protecting groups include tert-Butoxycarbonyl (Boc), which is acid-labile, and 9-Fluorenylmethoxycarbonyl (Fmoc), which is base-labile. iris-biotech.deresearchgate.net Sulfonamides, formed by reacting the amine with a sulfonyl chloride, can also serve as robust protecting groups, though their removal may require harsh conditions like dissolving metal reduction. youtube.com
Carboxylic Acid Protection: The carboxylic acid is often protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) to enhance solubility in organic solvents and prevent its acidic proton from interfering with base-mediated reactions. Benzyl esters are particularly useful as they can be cleaved under neutral conditions via hydrogenolysis.
The choice of a protection strategy depends on the planned reaction sequence. For example, in a synthesis utilizing a base-sensitive step, an acid-labile Boc group for the amine and a hydrogenolysis-labile benzyl group for the carboxylate would be an appropriate orthogonal combination.
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| α-Amino | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |
| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| α-Amino | Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) |
| Carboxylic Acid | Benzyl Ester | Bn | Hydrogenolysis (H₂, Pd/C) |
| Carboxylic Acid | tert-Butyl Ester | tBu | Strong acid (e.g., TFA) |
Derivatization Strategies for Functionalization and Structural Modification
Once the core structure of an N-alkylated amino acid is synthesized, it can be further modified to create derivatives with tailored properties. These derivatization strategies allow for the introduction of new functional groups or the extension of the molecular framework.
Carboxyl Group Modification: The carboxylic acid moiety is a versatile handle for derivatization. It can be converted into esters, amides, or acid chlorides, enabling coupling with alcohols, amines, or other nucleophiles. This is a fundamental step in peptide synthesis, where the carboxyl group of one amino acid is activated to form a peptide bond with the amino group of another.
Alkylation/Silylation: For analytical purposes, such as gas chromatography (GC), the polar N-H and O-H groups are often derivatized. Alkylation with reagents like methyl chloroformate (MCF) or silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts these polar groups into less polar, more volatile derivatives. scienceopen.com
C-H Functionalization: Modern synthetic chemistry has seen the rise of direct C-H functionalization, which allows for the modification of the carbon skeleton without pre-installed functional groups. acs.org For example, palladium-catalyzed C(sp³)–H activation can be used to introduce alkyl or aryl groups at specific positions on the amino acid side chain, providing a powerful tool for creating novel structural analogues. acs.org
These strategies expand the chemical space accessible from a single N-alkylated amino acid scaffold, enabling the synthesis of diverse libraries of compounds for various applications.
Theoretical and Computational Investigations of 2 3 Sulfopropyl Amino Heptanoic Acid
Density Functional Theory (DFT) Studies
No information available.
Molecular Geometry Optimization and Conformational Analysis
No information available.
Electronic Structure Analysis: Frontier Molecular Orbitals and Charge Distribution
No information available.
Vibrational Spectroscopy Simulations and Assignments
No information available.
Quantum Chemical Investigations of Reactivity Parameters
No information available.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
No information available.
Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Studies of 2 3 Sulfopropyl Amino Heptanoic Acid
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Complex Mixture Analysis
The analysis of 2-[(3-Sulfopropyl)amino]heptanoic acid in intricate matrices, such as biological fluids or reaction mixtures, necessitates the high selectivity and sensitivity of tandem mass spectrometry coupled with liquid chromatography.
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications with Zwitterionic Stationary Phases
Due to its polar and zwitterionic nature, this compound is often not well-retained on traditional reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative, promoting the retention of polar analytes. The use of zwitterionic stationary phases in HILIC is particularly advantageous for the separation of compounds like this compound. These stationary phases can exhibit both cationic and anionic character, allowing for unique electrostatic interactions that enhance selectivity.
The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer on the stationary phase surface and a mobile phase with a high organic solvent content. For zwitterionic analytes and stationary phases, secondary electrostatic interactions can significantly influence the separation. The table below illustrates a hypothetical HILIC-MS/MS method for the analysis of this compound.
Hypothetical HILIC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| LC System | |
| Column | Zwitterionic HILIC Column (e.g., Sulfoalkylbetaine-based) |
| Mobile Phase A | 10 mM Ammonium (B1175870) formate (B1220265) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 min |
| Flow Rate | 0.4 mL/min |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Precursor Ion (m/z) | [M+H]⁺ and [M-H]⁻ of this compound |
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopy is paramount for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the de novo structural elucidation of organic molecules. A suite of NMR experiments, including ¹H, ¹³C, and two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a complete picture of the atomic connectivity of this compound. The chemical shifts would be indicative of the electronic environment of each nucleus, while coupling constants would reveal spatial relationships between adjacent protons.
The table below presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, which would be critical for its structural verification.
Hypothetical NMR Data for this compound in D₂O
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Heptanoic Acid Chain | ||
| C1 (COOH) | - | 178.0 |
| C2 (CH) | 3.5 | 62.0 |
| C3 (CH₂) | 1.8, 1.6 | 33.0 |
| C4 (CH₂) | 1.3 | 28.0 |
| C5 (CH₂) | 1.3 | 25.0 |
| C6 (CH₂) | 1.3 | 22.0 |
| C7 (CH₃) | 0.9 | 14.0 |
| Sulfopropyl Chain | ||
| C1' (CH₂) | 3.2 | 48.0 |
| C2' (CH₂) | 2.1 | 27.0 |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are employed to identify the functional groups present in a molecule. For this compound, these techniques would confirm the presence of key structural motifs. The O-H stretch of the carboxylic acid, the N-H bend of the secondary amine, the C=O stretch of the carboxyl group, and the characteristic S=O stretches of the sulfonate group would all produce distinct signals.
The complementary nature of FTIR and Raman spectroscopy would be beneficial. For instance, the symmetric stretching of the sulfonate group is typically a strong band in Raman spectra.
Characteristic Vibrational Frequencies for this compound
| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | 3300-2500 (broad) | |
| N-H (Amine) | 3350-3250 | |
| C-H (Aliphatic) | 2960-2850 | 2960-2850 |
| C=O (Carboxylic Acid) | 1720-1700 |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a crucial step in confirming the identity of this compound. Furthermore, by inducing fragmentation of the molecule and analyzing the masses of the resulting fragments with high accuracy, the structural connectivity can be further corroborated. The fragmentation pattern would reveal characteristic losses, such as the loss of the sulfonate group or cleavage of the heptanoic acid chain.
Chromatographic Separations Utilizing Zwitterionic Stationary Phases
As mentioned in the context of HILIC, zwitterionic stationary phases are particularly well-suited for the chromatography of zwitterionic molecules like this compound. These stationary phases typically possess both a positively charged group (e.g., a quaternary ammonium) and a negatively charged group (e.g., a sulfonate or carboxylate) separated by a spacer. This dual-charge nature allows for a multimodal retention mechanism, involving both hydrophilic partitioning and electrostatic interactions.
The precise balance of these interactions can be modulated by adjusting mobile phase parameters such as pH and ionic strength. This fine-tuning capability enables the development of highly selective separation methods for this compound, even in the presence of structurally similar impurities. The unique selectivity of zwitterionic stationary phases makes them a powerful tool in the analytical chemist's arsenal (B13267) for tackling challenging separations of polar and charged molecules.
Principles and Applications of Ion-Exchange Chromatography
Ion-exchange chromatography (IEC) is a powerful and versatile analytical technique used for the separation of ionizable molecules based on their net charge. phenomenex.comdcu.ie The fundamental principle of IEC lies in the reversible electrostatic interaction between charged analytes in a liquid mobile phase and oppositely charged functional groups covalently attached to a solid stationary phase (a resin). phenomenex.comlibretexts.org This method is widely employed for the analysis and purification of various biomolecules, including amino acids and their derivatives. studysmarter.co.ukmoravek.com
The separation mechanism is governed by the competition between the target analyte ions and ions in the mobile phase for the charged sites on the stationary phase. libretexts.org The strength of this interaction is influenced by several factors, including the properties of the stationary phase resin, and the pH and ionic strength of the mobile phase. dcu.ie
For a zwitterionic compound such as this compound, which contains both acidic (carboxylic and sulfonic acid) and basic (amino) functional groups, its net charge is highly dependent on the pH of the surrounding environment. researchgate.net The sulfonic acid group is strongly acidic and remains negatively charged over a wide pH range. The carboxylic acid group is weakly acidic, and the amino group is weakly basic. This complex ionic character allows for tailored separation strategies using either cation-exchange or anion-exchange chromatography.
Cation-Exchange Chromatography (CEX): The stationary phase possesses negative charges (e.g., sulfonate groups, -SO₃⁻). phenomenex.comlibretexts.org At a low pH (e.g., pH 2.2), the amino group of this compound would be protonated (-NH₂⁺-), while the carboxylic acid group might be neutral (-COOH), resulting in a net positive charge. uni-mate.hu This allows the molecule to bind to the cation-exchange resin. Elution is then achieved by increasing the pH or the ionic strength (salt concentration) of the mobile phase. dcu.ieuni-mate.hu Increasing the pH will neutralize the amino group, reducing the molecule's affinity for the resin, while increasing the salt concentration introduces competing cations that displace the analyte from the stationary phase. dcu.ieresearchgate.net
Anion-Exchange Chromatography (AEX): The stationary phase contains positive charges (e.g., quaternary ammonium groups, -N(CH₃)₃⁺). phenomenex.comlibretexts.org At a higher pH, both the sulfonic acid and carboxylic acid groups of this compound will be deprotonated (-SO₃⁻ and -COO⁻), giving the molecule a net negative charge and enabling it to bind to the anion-exchange resin. Elution can be accomplished by decreasing the pH, which protonates the carboxylate group, or by increasing the ionic strength of the mobile phase with competing anions (e.g., chloride ions). dcu.ie
Zwitterionic Ion-Exchangers: A more advanced approach involves zwitterionic stationary phases, which contain both positive and negative charges. researchgate.netnih.gov These materials offer unique selectivity by enabling simultaneous electrostatic attraction and repulsion, which can be fine-tuned to separate complex mixtures of amphoteric compounds. researchgate.netnih.gov
The choice of stationary and mobile phases is critical for achieving successful separation. Buffers are used to control the pH, and gradients of increasing salt concentration or changing pH are often employed for efficient elution of multiple components. libretexts.orguni-mate.hu
Table 1: Typical Stationary Phases in Ion-Exchange Chromatography for Amino Acid Analysis This table is generated based on common practices in the field and does not represent direct analysis of this compound.
| Chromatography Mode | Functional Group | Type | Common Matrix | Typical Application pH Range |
| Strong Cation Exchange | Sulfonic Acid (-SO₃⁻) | Strong Acid | Polystyrene-divinylbenzene | 2 - 13 |
| Weak Cation Exchange | Carboxylic Acid (-COO⁻) | Weak Acid | Polystyrene-divinylbenzene | 4 - 10 |
| Strong Anion Exchange | Quaternary Amine (-N(CH₃)₃⁺) | Strong Base | Polystyrene-divinylbenzene | 1 - 12 |
| Weak Anion Exchange | Tertiary Amine (-NH(CH₃)₂⁺) | Weak Base | Polystyrene-divinylbenzene | 2 - 9 |
Research Findings
While specific research on the ion-exchange chromatographic analysis of this compound is not extensively documented in publicly available literature, the principles are well-established from the vast body of research on other amino acids and their derivatives. 193.16.218 The foundational work by Moore and Stein demonstrated the separation of amino acids on a sulfonated polystyrene cation-exchange resin using citrate (B86180) buffers of increasing pH and concentration. uni-mate.hu This principle remains the basis for most amino acid analyzers today. uni-mate.hu193.16.218
The retention of an amino acid derivative in IEC is a function of its isoelectric point (pI) and the pH of the mobile phase. uni-mate.hu The strongly acidic sulfopropyl group in this compound would significantly lower its pI compared to its non-sulfonated parent amino acid. This means it would carry a net negative charge over a broader pH range.
In a typical cation-exchange system, it would be expected to elute earlier than many standard proteinogenic amino acids because its strong anionic sulfonate group would weaken its interaction with the negatively charged stationary phase. Conversely, in an anion-exchange system, the presence of two anionic groups (sulfonate and carboxylate) would lead to a strong retention, requiring higher ionic strength or a significant pH change for elution.
Detection of the eluted compound typically requires derivatization, as amino acids often lack a strong chromophore for UV detection. 193.16.218 Post-column derivatization with reagents like ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) is a common strategy. uni-mate.hu193.16.218 These reagents react with the amino group to form highly colored or fluorescent compounds, enabling sensitive detection. nih.gov
Table 2: Illustrative Mobile Phase Conditions for Amino Acid Analysis by IEC This table presents hypothetical conditions for the analysis of amino acid derivatives like this compound, based on established methods.
| Parameter | Cation-Exchange Example | Anion-Exchange Example | Rationale |
| Mobile Phase A | 0.2 M Sodium Citrate, pH 3.2 | 20 mM Tris-HCl, pH 8.5 | Establishes initial binding conditions by controlling analyte charge. |
| Mobile Phase B | 1.0 M Sodium Citrate, pH 7.5, with 0.5 M NaCl | 20 mM Tris-HCl, pH 7.0, with 1.0 M NaCl | Used to create a gradient of increasing pH and/or ionic strength to elute bound analytes. |
| Gradient | Linear gradient from 0% to 100% B over 60 min | Linear gradient from 0% to 100% B over 60 min | Gradually changes elution strength to resolve compounds with different binding affinities. |
| Detection | Post-column reaction with Ninhydrin, absorbance at 570 nm | Pre-column derivatization with OPA, fluorescence detection (Ex: 340 nm, Em: 455 nm) | Provides sensitive and specific detection of the eluted amino acid derivative. |
Chemical Reactivity and Mechanistic Pathways of 2 3 Sulfopropyl Amino Heptanoic Acid
Reaction Mechanisms of N-Alkylation on Amino Acid Scaffolds
N-alkylation of amino acids is a fundamental transformation in organic synthesis. For a secondary amine like that in 2-[(3-Sulfopropyl)amino]heptanoic acid, further alkylation is possible, though generally more challenging than the initial alkylation of a primary amine.
Classical methods for the N-alkylation of α-amino acids often involve nucleophilic substitution with alkyl halides or reductive alkylation with aldehydes. nih.gov However, these methods can suffer from poor selectivity and the generation of stoichiometric waste. nih.gov More sustainable approaches, such as the direct coupling with alcohols via a "borrowing hydrogen" strategy, have emerged. nih.gov This method involves the catalytic dehydrogenation of an alcohol to an aldehyde, which then forms an imine with the amino acid, followed by hydrogenation of the imine. nih.gov
In the context of this compound, introducing another alkyl group onto the nitrogen atom would likely require robust catalytic systems to overcome the steric hindrance and electronic effects of the existing heptanoic acid and sulfopropyl substituents. The O'Donnell Amino Acid Synthesis, which utilizes benzophenone (B1666685) imines of glycine (B1666218) alkyl esters, provides a pathway for monoalkylation, and the principles could be adapted for the further alkylation of N-substituted amino acids. organic-chemistry.org The reaction proceeds under biphasic, basic conditions, often with a phase transfer catalyst. organic-chemistry.org
Participation of the Sulfonic Acid Moiety in Chemical Transformations
The sulfonic acid group (–SO₃H) is a strong acid, significantly more so than the corresponding carboxylic acid. wikipedia.org This high acidity makes it a stable and often unreactive functional group under many conditions. However, it can undergo certain transformations.
One key reaction is the formation of sulfonate esters. This is typically achieved by reacting the sulfonic acid with an alcohol, often in the presence of a dehydrating agent, or by alcoholysis of the corresponding sulfonyl chloride. wikipedia.org Sulfonate esters are excellent alkylating agents in their own right. wikipedia.org
Another potential reaction is desulfonation, where the sulfonic acid group is removed. Arylsulfonic acids are susceptible to hydrolysis, particularly at elevated temperatures in the presence of aqueous acid, to yield the parent arene. wikipedia.org Aliphatic sulfonic acids are generally more resistant to hydrolysis.
The sulfonic acid group can also be converted to sulfonyl halides, typically sulfonyl chlorides, by reaction with reagents like thionyl chloride or phosphorus pentachloride. These sulfonyl chlorides are highly reactive intermediates that can be used to synthesize sulfonamides and sulfonate esters. libretexts.org
Carboxylic Acid Group Reactivity in Esterification and Amidation Reactions
The carboxylic acid group of this compound can undergo typical reactions such as esterification and amidation.
Esterification: The formation of esters from carboxylic acids and alcohols is a well-established reaction. Fischer esterification, which involves heating the amino acid with an excess of alcohol in the presence of a strong acid catalyst, is a common method. pearson.com However, the zwitterionic nature of amino acids can make this process more challenging than for simple carboxylic acids. researchgate.net Alternative methods, such as using ionic liquids as the reaction medium, have been developed to facilitate the esterification of unprotected amino acids under milder conditions. researchgate.net
Amidation: The carboxylic acid can react with amines to form amides. This reaction typically requires a coupling agent to activate the carboxylic acid. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) have been used for the amidation of unprotected amino acids. nih.gov More recently, Lewis acid catalysts, such as borate (B1201080) esters, have been shown to be effective for the direct amidation of unprotected amino acids with amines. nih.gov
The intramolecular reaction between the amine and carboxylic acid groups can lead to the formation of cyclic structures. For instance, esters of amino acids can cyclize intermolecularly to form diketopiperazines, which are cyclic amides. libretexts.org
Influence of Zwitterionic Character on Reaction Kinetics and Selectivity
The zwitterionic nature of this compound, arising from the presence of both acidic (sulfonic and carboxylic) and basic (amine) groups, plays a crucial role in its reactivity. wikipedia.org In solution, the molecule exists as an inner salt with a positively charged ammonium (B1175870) group and negatively charged sulfonate and carboxylate groups.
This zwitterionic character can significantly impact reaction kinetics. For instance, the charged nature of the molecule can influence its solubility in different solvents, which in turn affects reaction rates. Polar solvents are generally required to solvate the zwitterionic species. The presence of charged groups can also affect the approach of reagents. For example, the positively charged ammonium group can repel electrophiles, while the negatively charged carboxylate and sulfonate groups can attract them.
The zwitterionic nature also influences the acidity and basicity of the functional groups. The pKa values of the carboxylic acid and amino groups in amino acids are different from those in simple carboxylic acids and amines. wikipedia.org This can affect the selectivity of reactions. For example, in reactions involving both the amine and carboxylic acid groups, the zwitterionic form may favor one reaction pathway over another.
Kinetic studies of reactions involving zwitterionic intermediates have shown that they are sensitive to changes in the polarity of the environment. mdpi.com The rate constants of such reactions can vary significantly between polar and non-polar solvents. mdpi.com The zwitterionic nature can also lead to unique reaction pathways, such as the formation of cyclic products through intramolecular interactions.
Interactive Data Tables
Table 1: Functional Group Reactivity Summary
| Functional Group | Key Reactions | Reagents/Conditions | Products |
| Secondary Amine | N-Alkylation | Alkyl halides, Aldehydes (reductive amination), Alcohols ("borrowing hydrogen") | Tertiary Amine |
| Sulfonic Acid | Esterification | Alcohols | Sulfonate Ester |
| Halogenation | Thionyl chloride (SOCl₂) | Sulfonyl Chloride | |
| Amidation (via sulfonyl chloride) | Amines | Sulfonamide | |
| Carboxylic Acid | Esterification | Alcohols, Acid catalyst (Fischer) | Ester |
| Amidation | Amines, Coupling agents (e.g., CDI) or Lewis acid catalysts | Amide |
Table 2: Influence of Zwitterionic Character on Reactivity
| Property | Influence | Consequence on Reactions |
| Solubility | Generally soluble in polar solvents, insoluble in non-polar solvents. | Reaction medium choice is critical for kinetics. |
| Acidity/Basicity | pKa values of amino and carboxyl groups are altered compared to monofunctional molecules. | Affects the protonation state and nucleophilicity/electrophilicity of functional groups. |
| Intramolecular Interactions | Potential for hydrogen bonding and electrostatic interactions between charged groups. | Can lead to specific conformations that influence stereoselectivity and favor cyclization reactions. |
| Reaction Kinetics | Sensitive to solvent polarity and ionic strength. | Rates of reaction can be significantly altered by changing the reaction environment. |
Supramolecular Chemistry and Self Assembly of 2 3 Sulfopropyl Amino Heptanoic Acid Systems
Molecular Recognition Phenomena Driven by Zwitterionic Interactions
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. In the context of 2-[(3-Sulfopropyl)amino]heptanoic acid, its zwitterionic nature is the primary driver of such phenomena. The molecule possesses both a positively charged secondary ammonium (B1175870) group and negatively charged sulfonate and carboxylate groups over a wide pH range. These charged centers can engage in strong, directional electrostatic interactions, including salt bridges and hydrogen bonding.
The specificity of recognition arises from the precise geometric arrangement of these charged groups and the hydrophobic heptyl tail. For instance, the recognition of complementary molecules would likely involve a combination of electrostatic attraction between oppositely charged moieties and hydrophobic interactions. Synthetic receptors designed to bind amino acids often utilize a combination of hydrogen bonding and electrostatic interactions to achieve selectivity. nih.govresearchgate.net The principles of inter-amino-acid recognition, which are based on synergistic contributions from both main chains and side chains, can be extended to understand how this compound might interact with other biomolecules or synthetic receptors. acs.org
Zwitterionic surfactants, a class of molecules to which this compound is analogous, are known for their unique properties in solution, which are governed by these intramolecular and intermolecular electrostatic forces. encyclopedia.pub These interactions influence their aggregation behavior and their ability to recognize and bind to other molecules or surfaces. The balance between the positively and negatively charged groups within the zwitterionic headgroup is critical for its interaction with other charged species. encyclopedia.pub
Table 1: Potential Non-Covalent Interactions Involving this compound
| Interaction Type | Participating Moieties | Significance in Molecular Recognition |
| Ion-Ion Interaction | Ammonium (NH₂⁺) with anionic species (e.g., phosphates, carboxylates) | Primary electrostatic driving force for binding charged molecules. |
| Sulfonate (SO₃⁻) / Carboxylate (COO⁻) with cationic species | Key for recognition of positively charged analytes or surfaces. | |
| Hydrogen Bonding | NH₂⁺, C=O, OH, SO₃⁻ | Provides directionality and specificity to binding events. |
| Hydrophobic Effect | Heptyl chain (C₇H₁₅) | Drives the association with nonpolar molecules or domains in aqueous media. |
| van der Waals Forces | Entire molecule | Contribute to the overall stability of the formed supramolecular complex. |
Host-Guest Chemistry with Macrocyclic Receptors
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The amphiphilic structure of this compound makes it an interesting candidate for guest inclusion within various macrocyclic hosts.
Macrocycles such as cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are particularly well-suited to encapsulate the hydrophobic heptyl tail of the molecule. nih.govresearchgate.net This inclusion would be primarily driven by the hydrophobic effect, where the release of "high-energy" water molecules from the nonpolar cavity provides a thermodynamic driving force for complexation. usc.gal The zwitterionic headgroup would likely remain at the rim of the cyclodextrin (B1172386), interacting with the aqueous environment and potentially forming hydrogen bonds with the hydroxyl groups of the host.
The stability of such a host-guest complex would depend on the size complementarity between the heptyl chain and the cyclodextrin cavity. For instance, β-cyclodextrin is often suitable for encapsulating linear alkyl chains of similar length. mdpi.com Cucurbit[n]urils represent another class of macrocyclic hosts that could potentially bind this compound. These hosts are known for their ability to bind positively charged or hydrophobic guests with high affinity in aqueous solutions. trinity.edu The binding would be a result of a combination of hydrophobic interactions and ion-dipole interactions between the guest and the carbonyl portals of the cucurbituril.
Table 2: Predicted Association Constants (Ka) for Host-Guest Complexes with Analogous Amphiphiles
| Host Molecule | Guest Type | Typical Ka (M⁻¹) | Primary Driving Force |
| β-Cyclodextrin | Alkyl Sulfonate (C₈) | 10² - 10³ | Hydrophobic Effect |
| α-Cyclodextrin | Short Alkyl Chain (C₄-C₆) | 10¹ - 10² | Hydrophobic Effect |
| γ-Cyclodextrin | Bulky Hydrophobic Groups | Varies | Hydrophobic Effect |
| Cucurbit researchgate.neturil | Alkylammonium Ions | 10⁴ - 10⁷ | Ion-Dipole & Hydrophobic |
Note: Data is representative of similar guest molecules and serves as an estimation for the potential behavior of this compound.
Self-Assembly Processes Leading to Organized Supramolecular Architectures
The amphiphilic nature of this compound strongly suggests that it will undergo self-assembly in aqueous solutions. rsc.orgresearchgate.net Amphiphilic amino acid derivatives are known to form a variety of nanostructures, driven by hydrophobic interactions, hydrogen bonding, and π-stacking (if aromatic groups are present). rsc.orgdocumentsdelivered.com In this case, the hydrophobic heptyl tails would seek to minimize their contact with water, leading to the formation of aggregates where the hydrophilic zwitterionic headgroups are exposed to the aqueous phase.
Depending on the concentration, pH, temperature, and ionic strength of the solution, various supramolecular architectures could be formed. At low concentrations, above the critical aggregation concentration (CAC), spherical or ellipsoidal micelles are the most likely structures to form. mit.edu In these micelles, the heptyl chains would form a liquid-like hydrophobic core, while the zwitterionic headgroups would form a charged and hydrated shell.
At higher concentrations or under different conditions, other morphologies such as cylindrical micelles, vesicles (bilayers enclosing an aqueous compartment), or lamellar phases could emerge. The zwitterionic nature of the headgroup would lead to complex electrostatic interactions at the aggregate surface, potentially influencing the packing of the molecules and the curvature of the resulting architecture. The balance of attractive and repulsive forces between the headgroups is a critical factor in determining the final morphology.
Table 3: Factors Influencing the Self-Assembly of Amphiphilic Amino Sulfonic Acids
| Factor | Effect on Self-Assembly | Resulting Architectures |
| Concentration | Above CAC, aggregation occurs. Increasing concentration can induce morphological transitions. | Micelles, Cylindrical Micelles, Vesicles |
| pH | Alters the protonation state of the carboxylic acid and amine groups, affecting headgroup charge and interactions. | Swelling or shrinking of aggregates, phase transitions. |
| Ionic Strength | Screens electrostatic repulsion between headgroups, promoting closer packing. | Can lower the CAC and favor structures with lower curvature (e.g., vesicles over micelles). |
| Temperature | Affects hydrophobic interactions and solubility. | Can influence the CAC and the stability of different assembled structures. |
Principles of Constitutional Dynamic Chemistry Applied to Amino Sulfonic Acid Assemblies
Constitutional Dynamic Chemistry (CDC) is a field that explores chemical systems capable of changing their constitution through the reversible formation and breaking of bonds, allowing them to adapt in response to external stimuli. nih.govuni-wuerzburg.de While CDC often involves reversible covalent bonds, its principles can also be applied to supramolecular systems held together by labile, non-covalent interactions.
An assembly of this compound molecules is, by its nature, a constitutional dynamic system. The individual molecules (the "constituents") are in constant equilibrium with the assembled aggregates. The non-covalent interactions holding the micelles or vesicles together can be disrupted and reformed, allowing for the exchange of constituents with the bulk solution.
This dynamic nature would allow the system to adapt to changes in its environment. For example, if a guest molecule with a high affinity for the hydrophobic core of the micelles is introduced, the equilibrium could shift to favor the formation of more aggregates to sequester the guest. acs.org This represents a form of "selection" and "amplification" of the most stable constitutional state under the new conditions. Similarly, a change in pH could alter the headgroup interactions, causing a reorganization of the entire supramolecular structure to a new, more thermodynamically stable state. The application of CDC principles provides a framework for understanding how these assemblies can respond and adapt, moving from simple self-organization to more complex, functional behavior. nih.gov
Advanced Research Applications of 2 3 Sulfopropyl Amino Heptanoic Acid in Chemical Sciences
Catalytic Roles in Organic Transformations
The unique combination of acidic and basic moieties within 2-[(3-Sulfopropyl)amino]heptanoic acid suggests its potential as a versatile component in catalytic systems. Its structure is analogous to certain amino acids and zwitterionic compounds that have found utility in various catalytic transformations.
The presence of a stereocenter and both a Lewis basic amine and Brønsted acidic groups (carboxylic and sulfonic acids) makes this compound a candidate for development into a chiral ligand for asymmetric catalysis. The sulfonate group, in particular, can act as a coordinating ligand for metal ions. rsc.org The zwitterionic nature of the molecule could also influence the solubility and stability of the resulting metal complexes in different solvent systems. The design of axially chiral sulfonic acids has demonstrated their potential in Brønsted acid catalysis, suggesting that chiral sulfonic acids derived from or analogous to this compound could be of interest. nih.govacs.org
Hypothetical Performance of a this compound-derived Ligand in a Model Asymmetric Reaction
| Catalyst System | Model Reaction | Enantiomeric Excess (ee %) | Yield (%) |
|---|---|---|---|
| Rh(I)-[2-[(3-Sulfopropyl)amino]heptanoate] | Asymmetric Hydrogenation of Methyl Acetoacetate | >90 | >95 |
| Cu(II)-[2-[(3-Sulfopropyl)amino]heptanoate] | Asymmetric Michael Addition | >85 | >90 |
The bifunctional nature of this compound, possessing both a proton-donating group (carboxylic/sulfonic acid) and a proton-accepting group (amine), is a key feature in many organocatalysts. rsc.orgrsc.org This allows for the simultaneous activation of both the electrophile and the nucleophile in a reaction, mimicking the strategy employed by many enzymes. The zwitterionic form of amino acids is known to be more stable in aqueous solutions, which could be advantageous for developing organocatalysts that operate in environmentally benign solvents. nih.govacs.orgresearchgate.net
Furthermore, the integration of a sulfonate group could be explored in the context of enzyme mimicry. For instance, acylsulfonamides have been designed to mimic enzyme-bound water molecules in inhibitors for protein-tyrosine phosphatase PTP1B. nih.gov This suggests that the sulfonate moiety could play a role in directing non-covalent interactions within a catalytic pocket. The study of sulfonate metabolism by enzymes in the microbiome also highlights the biological relevance of this functional group and could inspire the design of novel enzyme mimics. nih.gov The concept of creating a "suprazyme" by integrating a molecular enzyme mimic with a nanozyme could also be a future direction for compounds like this compound. units.it
Innovations in Materials Science and Engineering
The zwitterionic character of this compound makes it a highly promising building block for the development of advanced materials with unique properties and functionalities.
Zwitterionic polymers, particularly those containing sulfobetaine (B10348) units, are renowned for their excellent biocompatibility and anti-fouling properties. wikipedia.org These properties are attributed to the strong hydration layer that forms around the zwitterionic groups, which effectively resists protein adsorption. rsc.org Incorporating a monomer derived from this compound into polymer chains could lead to the development of novel biodegradable and functional polymers. For instance, aliphatic polyesters like poly(lactic acid) (PLA) could be functionalized with this zwitterionic unit to enhance their hydrophilicity and create materials for sustained drug delivery. nih.govresearchgate.netnih.govresearchgate.net The synthesis of such polymers can be achieved through various techniques, including controlled free radical polymerization. mdpi.comnih.govresearchgate.net
Properties of a Hypothetical Biodegradable Polymer Incorporating this compound
| Property | Value |
|---|---|
| Protein Adsorption Resistance | >95% reduction compared to unmodified polymer |
| Water Contact Angle | < 20° |
| Biocompatibility | High (low cytotoxicity) |
| Biodegradability | Tunable based on polymer backbone |
With its hydrophobic heptyl chain and hydrophilic head group containing both positive (amine) and negative (sulfonate and carboxylate) charges, this compound is structurally an amphoteric surfactant. researchgate.net Such surfactants exhibit properties that are dependent on the pH of the solution, behaving as cationic surfactants in acidic conditions and anionic surfactants in alkaline conditions. sanyo-chemical-solutions.comyoutube.com This pH-responsiveness is highly desirable for specialized applications in personal care products, where mildness and compatibility with skin are crucial. The zwitterionic nature at the isoelectric point can lead to unique aggregation behaviors and emulsifying properties. mdpi.comnih.gov The design of peptide-based emulsifiers also provides a conceptual basis for how the amino acid-like structure of this compound could be optimized for surface activity. nih.gov
The ability of zwitterionic compounds to resist non-specific protein adsorption is of paramount importance in the development of biosensors and biocompatible surfaces. nih.govnih.govresearchgate.net Self-assembled monolayers (SAMs) of thiol-derivatized sulfobetaines and carboxybetaines on gold surfaces have been shown to create highly effective anti-fouling interfaces for biosensing applications. nih.govacs.orgresearchgate.netnih.gov A derivative of this compound could be similarly employed to functionalize sensor surfaces, providing a biocompatible and anti-fouling coating.
The incorporation of such zwitterionic units into conductive polymers or hydrogels is another promising avenue for sensor development. researchgate.netresearchgate.netacs.orgacs.org For example, a zwitterionic poly(sulfobetaine-3,4-ethylenedioxythiophene) (PSBEDOT) has been used to create a highly sensitive and stable glucose biosensor. nih.gov The zwitterionic polymer provides a suitable microenvironment for enzyme immobilization and protects the sensor from biofouling. Similarly, zwitterionic polymer coatings functionalized with aptamers have been used for in vivo cocaine sensing. mdpi.com These examples strongly suggest that this compound could be a valuable component in the design of next-generation chemo- and biosensors. rsc.orgmdpi.com
Performance Characteristics of a Hypothetical Biosensor Surface Functionalized with this compound Derivative
| Parameter | Performance |
|---|---|
| Non-specific Protein Adsorption | < 5 ng/cm² |
| Signal-to-Noise Ratio | High |
| Long-term Stability in Biological Media | > 3 weeks |
| Biocompatibility | Excellent |
Role as Advanced Building Blocks in Fine and Specialized Chemical Synthesis
The utility of a chemical compound as a building block in fine and specialized chemical synthesis is established through documented synthetic routes where it serves as a key starting material or intermediate. For This compound , such documentation is not presently available in peer-reviewed literature. The unique structure of this compound, featuring a heptanoic acid backbone, a secondary amine, and a sulfopropyl group, suggests it possesses amphiphilic and zwitterionic characteristics. These properties are often valuable in the synthesis of complex molecules. The carboxylic acid and the sulfonic acid moieties provide sites for covalent modification, while the aliphatic chain could influence solubility and intermolecular interactions. However, without specific examples of its incorporation into larger molecular frameworks, its role as a building block remains theoretical.
Precursors for Peptidomimetics and Biologically Relevant Oligomers
Peptidomimetics are compounds designed to mimic peptides but with improved stability and bioavailability. Unnatural amino acids are frequently used as building blocks for peptidomimetics. nih.govnih.gov While the structure of This compound resembles that of an amino acid, there is no current research demonstrating its use as a precursor in the synthesis of peptidomimetics or other biologically relevant oligomers. The incorporation of unnatural amino acids can confer unique conformational properties and resistance to enzymatic degradation in the resulting molecules. nih.gov The sulfopropyl group, in particular, could introduce a permanent negative charge and enhance water solubility, which are desirable properties in certain therapeutic agents. Despite this potential, no studies have been found that utilize This compound for this purpose.
Integration into Molecular Probe Design and Construction
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. They are often comprised of a recognition element, a linker, and a reporter group (e.g., a fluorophore). The design of such probes can involve the use of specialized building blocks to achieve desired properties like cell permeability, target specificity, and appropriate solubility. The amphiphilic nature of This compound could theoretically be exploited in the linker domain of a molecular probe to modulate its solubility and pharmacokinetic properties. However, a review of the scientific literature did not yield any instances of This compound being integrated into the design or construction of molecular probes.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-[(3-Sulfopropyl)amino]heptanoic acid with high purity?
- Methodology : Utilize a modular approach involving (i) functionalization of heptanoic acid with a sulfopropyl group via nucleophilic substitution or coupling reactions, (ii) protection/deprotection of reactive groups (e.g., tert-butyldimethylsilyl (TBS) protection for hydroxyl or amine groups), and (iii) purification via column chromatography or preparative HPLC. Flow hydrogenation (e.g., using Pd/C catalysts) can reduce intermediates, as demonstrated in analogous heptanoic acid derivatives .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve the sulfopropyl and heptanoic acid moieties. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight and fragmentation patterns. Elemental analysis validates stoichiometry, as seen in structurally related sulfonated amines .
Q. How can researchers assess the compound’s stability under physiological conditions for in vitro studies?
- Methodology : Conduct accelerated stability studies at varying pH (4–9), temperatures (4–37°C), and ionic strengths. Monitor degradation via reverse-phase HPLC and compare retention times to standards. Fluorescence or UV-Vis spectroscopy can track functional group integrity, similar to stability assessments of sulfopropyl-containing chemosensors .
Advanced Research Questions
Q. How can conflicting data on the compound’s enzyme inhibition efficacy be systematically addressed?
- Methodology : Design dose-response assays (e.g., IC₅₀ determinations) under standardized conditions (pH, buffer composition, temperature). Cross-validate results using orthogonal techniques: isothermal titration calorimetry (ITC) for binding thermodynamics and surface plasmon resonance (SPR) for kinetic parameters. Molecular docking studies (e.g., using AutoDock Vina) can rationalize discrepancies by probing binding site conformations .
Q. What experimental approaches are optimal for studying the compound’s interaction with membrane-bound receptors?
- Methodology : Employ fluorescence anisotropy or Förster resonance energy transfer (FRET) to monitor receptor-ligand interactions in lipid bilayers. Use cryo-electron microscopy (cryo-EM) for structural insights. For functional assays, measure downstream signaling (e.g., calcium flux via FLIPR) in engineered cell lines, as applied to sulfonated ligands in GPCR studies .
Q. How can researchers resolve contradictions in reported solubility profiles of this compound?
- Methodology : Perform systematic solubility screens in solvents of varying polarity (water, DMSO, ethanol) and use dynamic light scattering (DLS) to detect aggregation. Quantify solubility via nephelometry or gravimetric analysis. Computational tools like COSMO-RS can predict solubility based on molecular charge distribution, validated against empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
